molecular formula C19H26N4O4S2 B2925345 2-(4-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1234934-40-7

2-(4-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2925345
CAS No.: 1234934-40-7
M. Wt: 438.56
InChI Key: UXKYUKXDUIYVTN-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)ethanesulfonamide is a sulfonamide derivative featuring a unique structural architecture. Its core components include:

  • Ethanesulfonamide moiety: A sulfonamide group linked to an ethane chain, contributing to hydrogen-bonding capabilities and solubility.
  • Piperidine-thiadiazole scaffold: A piperidine ring connected to a 4-methyl-1,2,3-thiadiazole-5-carbonyl group, introducing conformational rigidity and heterocyclic diversity.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S2/c1-14-18(28-22-21-14)19(24)23-10-7-16(8-11-23)13-20-29(25,26)12-9-15-3-5-17(27-2)6-4-15/h3-6,16,20H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKYUKXDUIYVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often involving piperidine derivatives and suitable electrophiles.

    Coupling with Methoxyphenyl Group: The methoxyphenyl group is attached through electrophilic aromatic substitution or via coupling reactions using palladium-catalyzed cross-coupling techniques.

    Introduction of the Sulfonamide Group: The final step involves the sulfonation of the intermediate compound to introduce the ethanesulfonamide group, typically using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) under appropriate conditions facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfonamides and thiadiazoles in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-(4-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)ethanesulfonamide is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the thiadiazole ring can interact with metal ions or other biological molecules, affecting their function.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Variations: The target compound’s 1,2,3-thiadiazole ring () contrasts with thiazole in and thiazolo-pyridine in . Triazole-containing analogs () exhibit tautomerism (thione vs. thiol forms), which is absent in the target compound due to its stable sulfonamide linkage .

Sulfonamide Substituents :

  • Ethanesulfonamide in the target compound offers greater conformational flexibility compared to ethenesulfonamide () or methanesulfonamide ().
  • The 4-methoxyphenyl group enhances hydrophobicity relative to 4-ethoxyphenyl () or unsubstituted aryl groups .

Spectral Characterization :

  • IR and NMR data for related compounds () suggest that the absence of ν(C=O) bands (~1660–1680 cm⁻¹) in triazole derivatives could help differentiate them from sulfonamides with carbonyl groups .

Research Implications

Further studies should explore:

  • Biological Activity : Comparative assays against analogs with thiazole or triazole moieties.
  • Crystallographic Analysis : Use of SHELX software () to resolve conformational details and intermolecular interactions .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)ethanesulfonamide is a sulfonamide derivative that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

The compound is characterized by the presence of:

  • A 4-methoxyphenyl group
  • A piperidine ring substituted with a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety
  • An ethanesulfonamide functional group

The structural formula can be summarized as follows:

C20H24N4O4S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The incorporation of this moiety into the sulfonamide framework enhances its activity against various pathogens.

Key Findings:

  • Antimycobacterial Activity : Similar compounds with thiadiazole moieties have shown promising activity against Mycobacterium tuberculosis. For instance, derivatives with similar structures demonstrated MIC values as low as 0.073 µM, indicating strong antimycobacterial potential .
  • Broad-spectrum Antimicrobial Effects : The presence of aromatic substituents significantly influences the antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with halogenated phenyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied, showing effectiveness against various cancer cell lines.

Case Studies:

  • Cytotoxicity Against Cancer Cells : Thiadiazole derivatives have shown significant cytotoxicity against gastric cancer cell lines (e.g., NUGC) with IC50 values around 0.028 µM . This suggests that the introduction of the thiadiazole ring may enhance the cytotoxic profile of sulfonamide compounds.
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through various pathways .

Toxicity and Safety Profile

In vivo studies have indicated that certain thiadiazole-based compounds are non-toxic at high doses (up to 2000 mg/kg), with no observed adverse effects . This safety profile is crucial for further development in therapeutic applications.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimycobacterialMIC = 0.073 µM against M. tuberculosis
AntibacterialEffective against S. aureus, E. coli
AntifungalModerate activity against A. niger, C. albicans
AnticancerIC50 = 0.028 µM against gastric cancer cells
Safety ProfileNon-toxic at doses up to 2000 mg/kg

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